REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[N:8][C:7]=1[NH:13]C(=O)C(C)(C)C)[CH2:4][CH3:5])[CH3:2]>Cl>[CH2:1]([CH:3]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[N:8][C:7]=1[NH2:13])[CH2:4][CH3:5])[CH3:2]
|
Name
|
N-[4-(1-ethyl-propyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)C1=C(N=NC(=C1)C)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
by pouring over ice
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Type
|
EXTRACTION
|
Details
|
extracting with ethyl acetate three times
|
Type
|
EXTRACTION
|
Details
|
Extract basic solution with ethyl acetate five times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)C1=C(N=NC(=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 37 mmol | |
AMOUNT: MASS | 6.68 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |